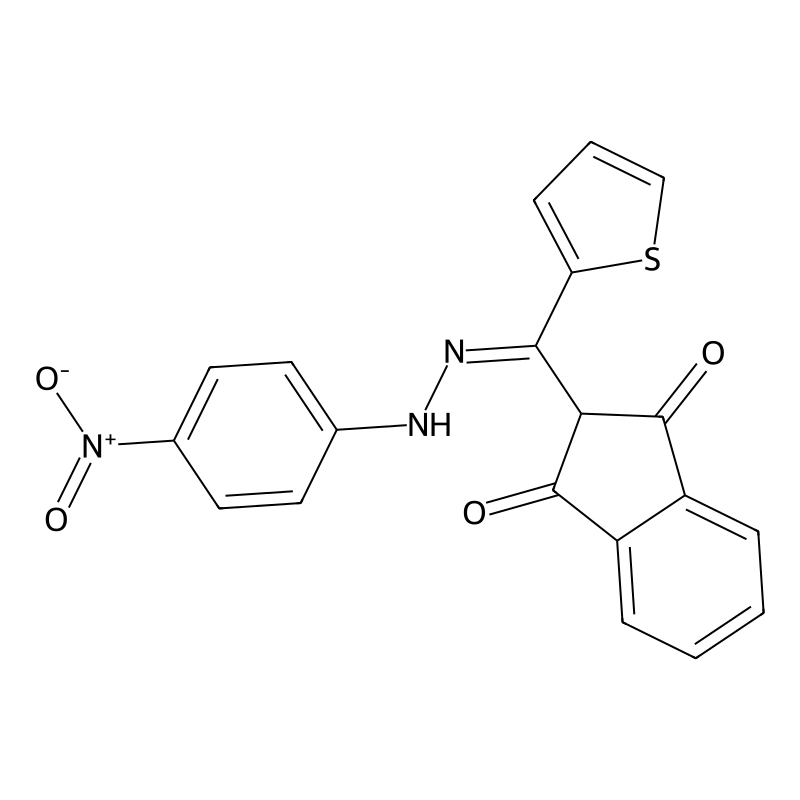2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione
Catalog No.
S6639882
CAS No.
172670-06-3
M.F
C20H13N3O4S
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
172670-06-3
Product Name
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione
IUPAC Name
2-[(E)-N-(4-nitroanilino)-C-thiophen-2-ylcarbonimidoyl]indene-1,3-dione
Molecular Formula
C20H13N3O4S
Molecular Weight
391.4 g/mol
InChI
InChI=1S/C20H13N3O4S/c24-19-14-4-1-2-5-15(14)20(25)17(19)18(16-6-3-11-28-16)22-21-12-7-9-13(10-8-12)23(26)27/h1-11,17,21H/b22-18-
InChI Key
HXQIAQZDNXBGNO-PYCFMQQDSA-N
SMILES
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Canonical SMILES
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Isomeric SMILES
C1=CC=C2C(=C1)C(=O)C(C2=O)/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CS4
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a chemical compound that has gained significant attention in chemical and biological research due to its unique properties and potential applications. In this paper, we will explore the definition and background of the compound, its physical and chemical properties, synthesis and characterization methods, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione, also known as NTVI, is a novel azo dye compound that is composed of a thienylvinylindane moiety and a nitrophenylazo group. The compound possesses remarkable photophysical and photochemical properties such as high stability, strong absorption in the visible region, good solubility in polar solvents, and high molar extinction coefficient.
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a yellow powder with a molecular formula C23H15N3O4S. The compound has a molecular weight of 437.45 g/mol and a melting point of 280°C. It has a moderate solubility in water, but is readily soluble in polar organic solvents such as methanol, ethanol, and acetone. NTVI exhibits strong absorption in the visible region of the electromagnetic spectrum with a maximum absorption at 503 nm.
The synthesis of 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is typically carried out through the condensation reaction between 2-(2-thienyl)vinylindane-1,3-dione and 4-nitroaniline in the presence of a catalyst such as boron trifluoride diethyl etherate. The product is then purified through recrystallization or column chromatography.
The compound can be characterized using several techniques such as nuclear magnetic resonance spectroscopy (NMR), ultraviolet-visible spectroscopy (UV-Vis), infrared spectroscopy (IR), and mass spectrometry (MS). NMR analysis can be used to determine the chemical structure of the compound, while UV-Vis analysis can be used to measure its absorbance and molar extinction coefficient. IR analysis can provide information about the functional groups present in the molecule, and MS can provide data on the molecular weight and fragmentation patterns of the compound.
The compound can be characterized using several techniques such as nuclear magnetic resonance spectroscopy (NMR), ultraviolet-visible spectroscopy (UV-Vis), infrared spectroscopy (IR), and mass spectrometry (MS). NMR analysis can be used to determine the chemical structure of the compound, while UV-Vis analysis can be used to measure its absorbance and molar extinction coefficient. IR analysis can provide information about the functional groups present in the molecule, and MS can provide data on the molecular weight and fragmentation patterns of the compound.
Several analytical methods can be used to detect and quantify 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione in various samples. These methods include high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and spectrophotometry. HPLC and CE are useful for separating and quantifying the compound in complex mixtures, while spectrophotometry can be used to measure the absorbance of NTVI in various samples.
The biological properties of 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione have been investigated in several studies. The compound has been shown to possess photodynamic antimicrobial activity against various bacteria and fungi. NTVI has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Several studies have evaluated the toxicity and safety of 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione in scientific experiments. The compound has been found to have low acute toxicity, but caution should still be exercised when handling the chemical as it may be irritating to the skin and eyes.
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione has a range of applications in scientific experiments. The compound can be used as a fluorescent probe for the detection and quantification of various analytes. NTVI is also used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.
The current state of research on 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is focused on investigating the compound's potential applications in various fields such as drug delivery, material science, and environmental monitoring. Researchers are also exploring new synthetic routes to improve the yield and purity of NTVI.
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione has the potential to impact various fields of research and industry. The compound's fluorescence and phototoxic properties can be exploited in the development of new fluorescent probes and photodynamic therapy agents for cancer treatment. NTVI can also be used in the fabrication of organic electronic devices and environmental sensors.
Despite the potential of 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione, there are several limitations and challenges associated with the compound. The synthesis of NTVI can be challenging and requires harsh reaction conditions. Moreover, the compound may be unstable under certain conditions, limiting its potential applications.
for research on 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione include the development of new synthetic routes that can improve the yield and purity of the compound. Researchers can also explore the use of NTVI in combination with other compounds to enhance its biological and photophysical properties. Finally, investigations on the toxicity and safety of the compound in vivo are required for its translation into clinical applications.
XLogP3
5
Hydrogen Bond Acceptor Count
7
Hydrogen Bond Donor Count
1
Exact Mass
391.06267708 g/mol
Monoisotopic Mass
391.06267708 g/mol
Heavy Atom Count
28
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








